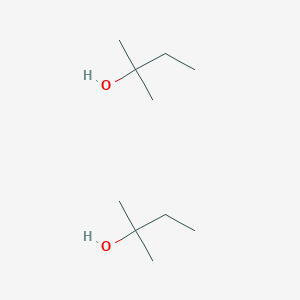
Laetanine
概要
説明
- ラエタニンは、Litsea laetaから抽出されたノラポルフィンアルカロイドです。
- マラリア寄生虫の阻害という文脈において、抗マラリア活性を示します .
準備方法
- ラエタニンの合成経路には、以下の手順が含まれます。
- 天然源(Litsea laeta)から開始します。
- アルカロイドを抽出します。
- ラエタニンを精製および単離します。
- 工業生産方法は異なる場合がありますが、一般的には同様の原理に従います。
化学反応の分析
- ラエタニンは、さまざまな反応を起こす可能性があります。
酸化: 特定の条件下で酸化される可能性があります。
還元: 還元反応は、その構造を変える可能性があります。
置換: 置換基は、添加または置換される可能性があります。
- 一般的な試薬には、酸化剤(例:過マンガン酸カリウム)、還元剤(例:水素化ホウ素ナトリウム)、求核剤(例:グリニャール試薬)が含まれます。
- 主な生成物は、反応条件および出発物質によって異なります。
科学的研究の応用
- ラエタニンの応用範囲は、いくつかの分野に及びます。
化学: アルカロイド研究のモデル化合物として使用されます。
生物学: 細胞プロセスへの影響について調査されています。
医学: 潜在的な抗マラリア薬です。
産業: 他のアルカロイドの前駆体として役立つ可能性があります。
作用機序
- ラエタニンの効果には、以下が含まれます。
分子標的: 特定のタンパク質または酵素との相互作用。
経路: 細胞経路の活性化または阻害。
- 詳細なメカニズムは、さらなる研究が必要です。
類似化合物の比較
- ラエタニンの独自性は、そのノラポルフィン構造にあります。
- 類似の化合物:
ヌシフェリン: 異なる特性を持つ別のアルカロイド。
ベルベリン: さまざまな植物に見られるアルカロイド。
類似化合物との比較
- Laetanine’s uniqueness lies in its noraporphine structure.
- Similar compounds:
Nuciferine: Another alkaloid with different properties.
Berberine: Alkaloid found in various plants.
特性
IUPAC Name |
(6aS)-1,9-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,10-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-22-15-7-10-5-12-16-9(3-4-19-12)6-14(21)18(23-2)17(16)11(10)8-13(15)20/h6-8,12,19-21H,3-5H2,1-2H3/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URQAEFLEDPPPFX-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC3C4=C2C(=C(C=C4CCN3)O)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C[C@H]3C4=C2C(=C(C=C4CCN3)O)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B8087055.png)

![[(1S,2R,3S,5S,16E,18E,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[4-methyl-4-(methyldisulfanyl)pentanoyl]amino]propanoate](/img/structure/B8087086.png)

![(2R,3R)-3-[2-[4-(cyclopropylsulfonimidoyl)anilino]-5-(trifluoromethyl)pyrimidin-4-yl]oxybutan-2-ol](/img/structure/B8087102.png)

![4-(3-bromophenyl)sulfonyl-N-[(1S)-1-thiophen-2-ylethyl]piperazine-1-carboxamide](/img/structure/B8087108.png)
![sodium;3-(acetyloxymethyl)-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B8087116.png)

![3-methoxy-4-[(4S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde](/img/structure/B8087147.png)


![(2S)-2-[(5-methylidenecyclohexa-1,3-dien-1-yl)methoxycarbonylamino]pentanedioic acid](/img/structure/B8087162.png)

